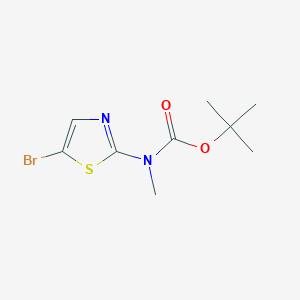

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate typically involves the reaction of 5-bromothiazol-2-amine with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The general reaction scheme is as follows:

- Dissolve 5-bromothiazol-2-amine hydrobromide in acetonitrile.

- Add pyridine to the solution.

- Slowly add di-tert-butyl dicarbonate to the reaction mixture.

- Stir the mixture at room temperature until the reaction is complete.

- Purify the product by standard methods such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new thiazole derivative.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound has the molecular formula C9H13BrN2O2S and a molecular weight of approximately 293.18 g/mol. The structure features a tert-butyl group , a bromo-substituted thiazole ring , and a carbamate functional group . The presence of the bromine atom enhances its lipophilicity, potentially improving its interaction with biological targets.

Pharmaceutical Development

1. Lead Compound for Drug Development

- tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate serves as a lead compound in the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation or cancer cell proliferation. Its structural characteristics enable it to act on various biological pathways, making it a candidate for further modification and optimization.

2. Anticancer Activity

- Compounds with thiazole moieties have been reported to exhibit anticancer properties. Studies indicate that derivatives of thiazole can inhibit specific protein kinases involved in cancer progression, suggesting that this compound may similarly affect cancer cell viability and metastasis .

Enzyme Inhibition Studies

1. Mechanism of Action

- Research indicates that this compound may act as an inhibitor of lysyl oxidase, an enzyme implicated in the extracellular matrix remodeling associated with cancer metastasis . The inhibition of such enzymes could lead to reduced tumor growth and spread.

2. Binding Affinity Studies

- Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine the binding affinity of this compound to various enzymes and receptors. Understanding these interactions is crucial for optimizing pharmacological properties.

Case Studies

1. Synthesis and Biological Evaluation

- A study highlighted the synthesis of this compound from 5-bromothiazole using di-tert-butyl dicarbonate as a protecting group . Subsequent biological evaluations demonstrated its potential as an anti-metastatic agent, reinforcing its therapeutic promise.

2. Comparative Analysis with Related Compounds

- Comparative studies with structurally similar compounds have shown that modifications to the thiazole ring can significantly alter biological activity, indicating that systematic exploration of structure-activity relationships (SAR) is essential for drug development .

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (4-methylthiazol-2-yl)carbamate

- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

- Methyl 2-Boc-aminothiazole-4-carboxylate

Uniqueness

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is unique due to the presence of the bromine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Actividad Biológica

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃BrN₂O₂S

- Molecular Weight : 293.18 g/mol

- CAS Number : 1314095-64-1

The compound features a bromine atom on the thiazole ring, which is significant for its reactivity and potential biological interactions. The tert-butyl group contributes to its hydrophobicity, which may enhance membrane permeability and bioavailability.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that influence cellular responses.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its efficacy against various pathogens.

Study Overview

A recent study investigated the biological activity of several thiazole derivatives, including this compound. The focus was on their effects on lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling.

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| This compound | 15 | Moderate LOX inhibition |

| Control Compound A | 10 | Strong LOX inhibition |

| Control Compound B | 20 | Weak LOX inhibition |

The results indicated that this compound exhibits moderate inhibition of LOX, suggesting potential therapeutic applications in conditions where LOX activity is dysregulated, such as fibrosis and cancer progression .

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 5-bromothiazol-2-amine with tert-butyl chloroformate in the presence of a base like pyridine. This method allows for the production of the compound in a laboratory setting:

- Dissolve 5-bromothiazol-2-amine in acetonitrile.

- Add pyridine and stir.

- Slowly introduce di-tert-butyl dicarbonate.

- Purify the product via recrystallization or chromatography.

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-5-6(10)15-7/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZVEDXVLUALRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.